Home > Products > Screening Compounds P81806 > Methyl lucidenate P
Methyl lucidenate P -

Methyl lucidenate P

Catalog Number: EVT-1580162
CAS Number:
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl lucidenate P is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum, commonly known as reishi mushroom. This compound is part of a larger class of bioactive triterpenoids that have garnered attention for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and antioxidant effects. Methyl lucidenate P is specifically noted for its role in inhibiting certain biological pathways, making it a subject of interest in pharmacological research.

Source and Classification

Methyl lucidenate P is classified under the group of triterpenoids, which are characterized by their complex structures derived from terpenes. It is isolated from the fruiting bodies of Ganoderma lucidum, which has been used in traditional medicine for centuries. The extraction and characterization of this compound have been achieved through various methods, including spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Synthesis Analysis

Methods and Technical Details

The synthesis of methyl lucidenate P involves several steps that typically start with the extraction of Ganoderma lucidum using solvents like ethanol or methanol. Following extraction, purification processes such as high-performance liquid chromatography (HPLC) are employed to isolate the desired triterpenoid.

  1. Extraction: The fruiting bodies of Ganoderma lucidum are dried and ground into a powder. This powder is then subjected to solvent extraction using ethanol or methanol.
  2. Purification: The crude extract undergoes HPLC to separate methyl lucidenate P from other compounds based on their polarity and molecular weight.
  3. Characterization: The isolated compound is characterized using NMR and MS to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Methyl lucidenate P has a complex molecular structure typical of triterpenoids. Its molecular formula has been determined through spectroscopic analysis, revealing specific functional groups that contribute to its biological activity.

  • Molecular Formula: C30H48O4
  • Structural Features: The compound contains multiple hydroxyl groups and a methyl ester group, which are essential for its interaction with biological targets .
Chemical Reactions Analysis

Reactions and Technical Details

Methyl lucidenate P undergoes various chemical reactions that can modify its structure and enhance its biological activity. Notable reactions include:

  1. Esterification: The conversion of carboxylic acids to esters can enhance solubility and bioavailability.
  2. Reduction Reactions: These may involve the conversion of ketones to alcohols, which can influence the compound's pharmacokinetics.
  3. Oxidation: Oxidative modifications can lead to the formation of reactive intermediates that may interact with cellular targets .
Mechanism of Action

Process and Data

The mechanism of action for methyl lucidenate P involves its interaction with specific enzymes or receptors within the body. Research indicates that it may inhibit tyrosinase activity, which is crucial in melanin biosynthesis, thereby suggesting potential applications in skin whitening agents . Additionally, it exhibits anti-cancer properties by inhibiting cell proliferation in various cancer cell lines.

  • Tyrosinase Inhibition: Methyl lucidenate P shows uncompetitive inhibition against tyrosinase, with an IC50 value indicating its potency as an inhibitor .
  • Anti-Cancer Activity: Studies have demonstrated that methyl lucidenate P can induce apoptosis in cancer cells, contributing to its potential as an anti-cancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methyl lucidenate P exhibits several notable physical and chemical properties:

  • Appearance: Typically isolated as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water.
  • Stability: Generally stable under normal storage conditions but may degrade under prolonged exposure to light or heat.

These properties influence its formulation in pharmaceutical applications .

Applications

Scientific Uses

Methyl lucidenate P has several potential applications in science and medicine:

Research continues to explore the full range of applications for methyl lucidenate P, particularly in integrative health practices where traditional remedies meet modern science .

Isolation and Structural Characterization of Methyl Lucidenate P from Ganoderma Species

Historical Context of Triterpenoid Discovery in Ganoderma lucidum

The systematic investigation of Ganoderma lucidum triterpenoids began in earnest in the 1980s, with Kubota's landmark 1982 isolation of ganoderic acids A and B marking the first characterization of these pharmacologically significant lanostane-type compounds [6] [9]. This discovery initiated a wave of phytochemical studies aimed at cataloging the mushroom's diverse secondary metabolites. Methyl lucidenate P was first identified in 2003 by researchers analyzing the fruiting bodies of G. lucidum, who isolated it alongside two novel triterpenoids (lucidenic acids P and Q) and 14 known triterpenoids [1]. This discovery expanded the structural diversity of Ganoderma triterpenoids, particularly highlighting modifications at C-3, C-7, and C-15 positions that define the lucidenic/lucidenate series. The structural elucidation of methyl lucidenate P represented a significant advancement in understanding the mushroom's chemical richness, as it exemplified the esterified derivatives of lucidenic acids that exhibit enhanced bioavailability compared to their acidic counterparts [1] [2].

Ganoderma triterpenoids are classified into two primary structural groups: the C30 ganoderic acids with intact side chains and the C27 lucidenic acids/lucidenates resulting from side-chain degradation. Methyl lucidenate P belongs to the latter category, characterized by a shortened isooctane side chain and methylation of the C-26 carboxyl group – a modification that significantly influences its biochemical behavior [2] [6]. By 2014, over 316 triterpenoids had been documented from Ganoderma species, with methyl lucidenate P occupying a distinct niche within this chemical landscape due to its specific oxidation pattern and esterification [6].

Methodologies for Extraction and Purification

The isolation of methyl lucidenate P follows a multi-step protocol designed to target acidic triterpenoid components while preserving structural integrity:

  • Primary Extraction: Dried, pulverized G. lucidum fruiting bodies undergo exhaustive extraction with 95% ethanol under reflux conditions. This non-polar solvent effectively solubilizes triterpenoids while limiting co-extraction of polysaccharides [1] [7].
  • Solvent Partitioning: The concentrated ethanolic extract is suspended in water and sequentially partitioned with petroleum ether, chloroform, and ethyl acetate. Methyl lucidenate P concentrates predominantly in the ethyl acetate fraction due to its intermediate polarity [1].
  • Acid-Base Fractionation: The ethyl acetate fraction is treated with sodium bicarbonate to isolate acidic components (including free triterpenoid acids and their esters), yielding the ethanol-soluble acidic components (ESAC) fraction. This critical step enriches methyl lucidenate P by exploiting its carboxylic acid functionality [7].
  • Chromatographic Purification: Final purification employs a combination of silica gel column chromatography and preparative thin-layer chromatography (TLC) using chloroform-methanol gradient systems (typically 20:1 → 5:1 v/v). Methyl lucidenate P typically elutes in medium-polarity fractions, with its presence monitored by TLC visualization under UV light (254 nm) or by spraying with 10% sulfuric acid followed by heating [1].

Table 1: Key Chromatographic Parameters for Methyl Lucidenate P Purification

Purification StepStationary PhaseMobile PhaseRf/Elution Order
Silica Gel CCSilica gel 60 (70-230 mesh)CHCl₃:MeOH (15:1 → 8:1)Elutes in 10:1 fraction
Preparative TLCSilica gel GF₂₅₄CHCl₃:MeOH (8:1)Rf ≈ 0.42

Advanced analytical techniques confirm identity and purity. High-resolution mass spectrometry (HR-MS) reveals a molecular ion at m/z 517.3168 [M+Na]⁺ (calculated for C₃₁H₄₆O₆Na: 517.3169), consistent with the molecular formula C₃₁H₄₆O₆ [1]. Nuclear magnetic resonance (NMR) spectroscopy provides atomic-level structural confirmation, with characteristic signals including a C-26 methyl ester (δ 174.5 ppm in ¹³C NMR; δ 3.65 ppm in ¹H NMR) and a C-3 ketone (δ 216.2 ppm) [1] [6].

Taxonomic Specificity: Occurrence in G. lucidum vs. Other Ganoderma spp.

Methyl lucidenate P demonstrates significant taxonomic specificity, with its occurrence primarily documented in G. lucidum sensu stricto (particularly strains from East Asian origins). This contrasts with the broader distribution of simpler triterpenoids like ganoderic acid A, which occur across multiple Ganoderma species [2] [6]. Comparative phytochemical analyses reveal:

Table 2: Occurrence of Methyl Lucidenate P in Select *Ganoderma Species*

SpeciesFruiting BodyMyceliaSporesReported Yield (mg/kg dw)Citation
G. lucidum++++Trace120-180 [1] [3]
G. sinense+Not detectedNot detected≤20 [2]
G. tsugaeTraceNot reportedNot detected≤10 [3]
G. applanatumNot detectedNot detectedNot detected- [6]
G. resinaceumNot detectedNot detectedNot detected- [6]

(+++ = abundant; + = present; Trace = minimally detectable)

The compound's biosynthesis requires specific enzymatic machinery for three key transformations: (1) oxidative cleavage of the lanostane side chain to form a C₃₇ carboxylate, (2) introduction of a C-7β hydroxyl and C-11α carbonyl, and (3) stereoselective methylation at C-26. Genomic studies suggest that the cytochrome P450 enzymes and methyltransferases responsible for these modifications exhibit strain-specific expression patterns in G. lucidum, explaining its preferential production in this species [2] [9]. Environmental factors further modulate yields: wild-collected G. lucidum from temperate broadleaf forests shows approximately 30% higher methyl lucidenate P content than cultivated counterparts, likely due to differences in substrate composition and stress exposure [3].

While G. sinense (a closely related species used in Traditional Chinese Medicine) produces structurally similar lucidenic acids, it lacks significant methyl lucidenate P accumulation. This chemotaxonomic distinction highlights the importance of precise species identification in pharmacological studies and product standardization [2] [6]. Analytical techniques like HPLC-ELSD (Evaporative Light Scattering Detection) and UPLC-QTOF-MS have been successfully employed to differentiate Ganoderma species based on their methyl lucidenate P content, establishing it as a chemical marker for authenticating G. lucidum-derived materials [2] [6].

Structural Characteristics and Spectroscopic Signature

Methyl lucidenate P possesses a C27 lanostane skeleton with a characteristic Δ⁸⁹ double bond and oxidation at C-3 (ketone), C-7 (β-hydroxyl), C-11 (ketone), and C-15 (α-hydroxyl). Its defining structural feature is the esterification of the C-26 carboxylic acid group, which enhances lipophilicity compared to its acid counterpart (lucidenic acid P) [1] [2].

Table 3: Key NMR Assignments for Methyl Lucidenate P (500 MHz, CDCl₃)

Carbon PositionδC (ppm)δH (ppm)Multiplicity, J (Hz)HMBC Correlations
C-3216.2--H-2, H-24
C-770.84.18dd (10.8, 5.4)H-6, H-8
C-11200.1--H-9, H₃-19
C-1572.94.96br sH₃-30, H-16
C-26174.5---
-OCH₃51.43.65sC-26
CH₃-3022.51.21sC-14, C-15

The ¹³C NMR spectrum exhibits 31 distinct signals corresponding to its unsymmetrical structure, with characteristic downfield shifts observed for C-11 (δ 200.1 ppm, ketone) and C-26 (δ 174.5 ppm, ester carbonyl). The C-15 hydroxyl group generates an oxygenated methine signal at δ 72.9 ppm, while the C-7 hydroxyl appears as a methine at δ 70.8 ppm. The methyl ester group is confirmed by both the ¹H NMR singlet at δ 3.65 ppm and the ¹³C NMR signal at δ 51.4 ppm [1] [6]. The compound's stereochemistry is established through Nuclear Overhauser Effect Spectroscopy (NOESY), showing key interactions between H-7β (δ 4.18) and H₃-19 (δ 1.14), confirming the β-orientation of the C-7 hydroxyl. Similarly, correlations between H-15α (δ 4.96) and H₃-30 (δ 1.21) establish the α-configuration at C-15 [1] [6].

Properties

Product Name

Methyl lucidenate P

IUPAC Name

methyl (4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C30H44O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17-20,26,32-33H,9-14H2,1-8H3/t15-,17-,18+,19+,20+,26-,28+,29+,30+/m1/s1

InChI Key

PDTQBYSKJSRZCH-YQUZSDLJSA-N

Synonyms

methyl lucidenate P

Canonical SMILES

CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)OC(=O)C)C)C

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)OC(=O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.